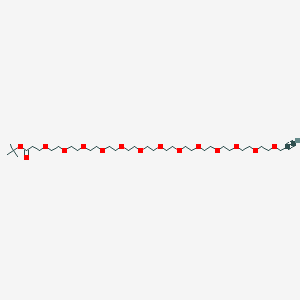![molecular formula C43H78NO7P B11936841 5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)- CAS No. 144371-69-7](/img/structure/B11936841.png)
5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C18(Plasm)-204 PE, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a type of plasmalogen phosphatidylethanolamine. Plasmalogens are a subclass of glycerophospholipids that contain a vinyl ether bond at the sn-1 position and are found in various tissues, particularly in the nervous system and heart. This compound is significant due to its role in cellular membrane structure and function, as well as its involvement in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C18(Plasm)-20:4 PE involves the following steps:
Formation of the vinyl ether bond: This is achieved by reacting an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.
Incorporation of arachidonoyl group: The arachidonoyl group is introduced at the sn-2 position through acylation reactions using arachidonic acid or its derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of C18(Plasm)-20:4 PE typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: C18(Plasm)-20:4 PE can undergo oxidation reactions, particularly at the vinyl ether bond and the arachidonoyl group, leading to the formation of various oxidized products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent fatty acids and glycerophosphoethanolamine.
Substitution: The vinyl ether bond can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the vinyl ether bond and arachidonoyl group.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Compounds with substituted functional groups at the vinyl ether position.
科学的研究の応用
C18(Plasm)-20:4 PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and for the development of analytical methods for lipid analysis.
Biology: Studied for its role in cellular membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations.
作用機序
The mechanism of action of C18(Plasm)-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and stability. It also participates in various signaling pathways by acting as a precursor for bioactive lipid mediators. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to cellular homeostasis.
類似化合物との比較
C18(Plasm)-181 PE: Contains an oleoyl group instead of an arachidonoyl group.
C18(Plasm)-226 PE: Contains a docosahexaenoyl group instead of an arachidonoyl group.
C18(Plasm)-180 PE: Contains a stearoyl group instead of an arachidonoyl group.
Comparison:
C18(Plasm)-204 PE: is unique due to the presence of the arachidonoyl group, which is a polyunsaturated fatty acid with four double bonds. This gives it distinct properties in terms of membrane fluidity and its role in signaling pathways.
C18(Plasm)-181 PE: has a monounsaturated fatty acid, making it less prone to oxidation compared to C18(Plasm)-20:4 PE.
C18(Plasm)-226 PE: contains a highly unsaturated fatty acid, which may have different effects on membrane dynamics and signaling compared to C18(Plasm)-20:4 PE.
C18(Plasm)-180 PE: has a saturated fatty acid, resulting in different physical properties and biological functions compared to C18(Plasm)-20:4 PE.
特性
CAS番号 |
144371-69-7 |
|---|---|
分子式 |
C43H78NO7P |
分子量 |
752.1 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |
InChI |
InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |
InChIキー |
URPXXNCTXCOATD-FXMFQVEGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)



![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

